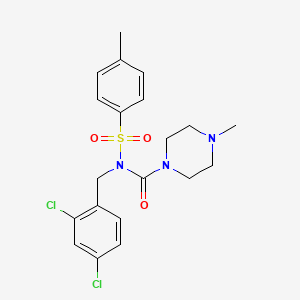

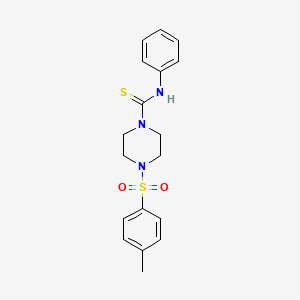

N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, also known as DTCPA, is a chemical compound that has been widely used in scientific research. It is a selective agonist for the sigma-1 receptor, which is a protein that is involved in various physiological and pathological processes. DTCPA has been shown to have potential therapeutic applications for various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders.

Scientific Research Applications

Androgen Receptor Antagonist Activity

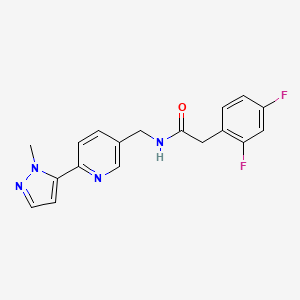

N-arylpiperazine-1-carboxamide derivatives, including N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, have been synthesized and evaluated for their androgen receptor (AR) antagonist activities. These compounds, particularly trans-N-4-[4-cyano-3-(trifluoromethyl)phenyl]-N-(2,4-difluorophenyl)-2,5-dimethylpiperazine-1-carboxamide, have shown potent AR antagonist activity and promising antiandrogenic properties. This suggests potential use in the treatment of prostate cancer (Kinoyama et al., 2005).

Synthesis of Antitumor and Antimicrobial Compounds

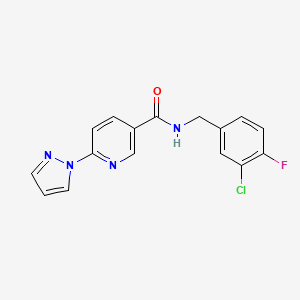

Enaminones, including N-arylpyrazole-containing derivatives, have been synthesized for potential applications in creating compounds with antitumor and antimicrobial activities. These compounds have shown comparable inhibition effects to standard treatments in human breast and liver carcinoma cell lines (Riyadh, 2011).

Development of Spirocyclic 2,6-Dioxopiperazine Derivatives

Chiral spirocyclic 2,6-dioxopiperazines have been synthesized from amino acid derived alpha-quaternary alpha-amino nitriles, showing potential for diverse molecular applications. This includes the creation of novel heterocyclic systems with applications in pharmaceuticals and organic chemistry (González-Vera et al., 2005).

Serotonin Receptor Activity

Functionalized adamantyl aryl- and heteroarylpiperazine derivatives have been explored for their serotonin receptor activities. These compounds, including adamantyl-1-carboxylic acid derivatives, have shown high affinity for 5-HT(1A) receptors and potential anxiolytic and antidepressant properties (Abou-Gharbia et al., 1999).

Potential Nootropic Agents

A variety of 1,4-disubstituted 2-oxopyrrolidines and related compounds have been synthesized for evaluation as potential nootropic agents. These compounds have been tested for cognitive-enhancing activities (Valenta et al., 1994).

Mechanism of Action

Target of Action

Similar compounds such as 2,4-dichlorobenzyl alcohol have been found to act as mild antiseptics, able to kill bacteria and viruses associated with mouth and throat infections .

Mode of Action

Based on the properties of similar compounds, it may interact with its targets (bacteria and viruses) and disrupt their normal functions, leading to their death .

Biochemical Pathways

It can be inferred that the compound may interfere with the metabolic processes of the target organisms (bacteria and viruses), thereby inhibiting their growth and proliferation .

Pharmacokinetics

Similar compounds are often used in lozenges and are likely absorbed through the oral mucosa . The impact on bioavailability would depend on factors such as dosage form, patient characteristics, and other factors.

Result of Action

Based on the properties of similar compounds, it can be inferred that the compound may lead to the death of the target organisms (bacteria and viruses), thereby alleviating the symptoms of the infection .

properties

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23Cl2N3O3S/c1-15-3-7-18(8-4-15)29(27,28)25(14-16-5-6-17(21)13-19(16)22)20(26)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNFMTXBRXNKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=C(C=C(C=C2)Cl)Cl)C(=O)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dichlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2747095.png)

![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]-4-methylpentanoic acid](/img/structure/B2747097.png)

![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2747105.png)

![13-(2-fluorobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2747110.png)

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)